4-Cyanopiperidine

Overview

Description

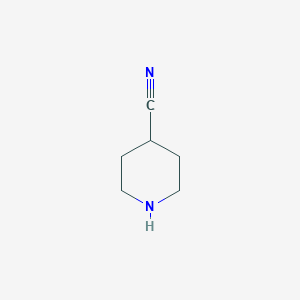

4-Cyanopiperidine is an organic compound with the chemical formula C6H10N2. It consists of a piperidine ring with a cyano group attached to the fourth carbon atom. This compound is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol and ether . It has a wide range of applications in the synthesis of organic compounds, pharmaceuticals, and other fields .

Biochemical Analysis

Biochemical Properties

4-Cyanopiperidine plays a significant role in biochemical reactions. It is used as a precursor for the synthesis of piperidine derivatives

Cellular Effects

Its derivatives have been shown to inhibit neuronal T-type Ca2+ channels, which could potentially mitigate neuropathic pain in mice .

Molecular Mechanism

It is known to be involved in the synthesis of 1,4-di- and 1,4,4-trisubstituted piperidines, which have been evaluated for their activities against T-type calcium channels .

Dosage Effects in Animal Models

Its derivatives have been evaluated for their potential to treat neuropathic pain in rat models .

Metabolic Pathways

It is known to be used as a precursor in the synthesis of piperidine derivatives .

Preparation Methods

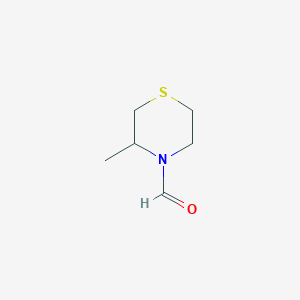

4-Cyanopiperidine can be synthesized through various methods. One common method involves the reaction of 4-chloropiperidine with sodium cyanide to generate the intermediate 4-cyano-1-piperidyl chloride, which is then hydrolyzed to obtain the final product . Another method involves dehydrating isonipecotamide with thionyl chloride in the presence of formamide . Industrial production often follows these synthetic routes, ensuring the compound is produced efficiently and in large quantities.

Chemical Reactions Analysis

4-Cyanopiperidine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include substituted piperidines and amines .

Scientific Research Applications

4-Cyanopiperidine is used extensively in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Cyanopiperidine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, affecting biochemical pathways. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or biological research .

Comparison with Similar Compounds

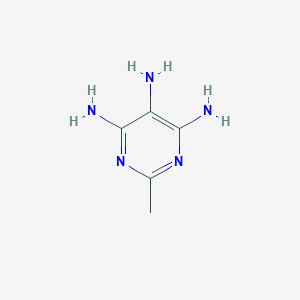

4-Cyanopiperidine can be compared with other similar compounds, such as:

4-Aminopiperidine: Similar in structure but with an amino group instead of a cyano group.

4-Methylaminopiperidine: Contains a methylamino group.

4-Dimethylaminopiperidine: Contains a dimethylamino group.

These compounds share the piperidine ring structure but differ in their functional groups, leading to variations in their chemical properties and applications .

This compound stands out due to its cyano group, which imparts unique reactivity and makes it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name |

piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDNTQSJGHSJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196000 | |

| Record name | 4-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4395-98-6 | |

| Record name | 4-Cyanopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

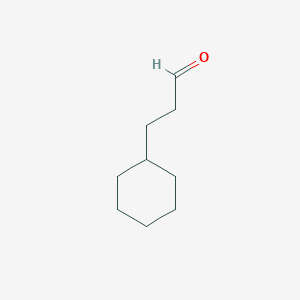

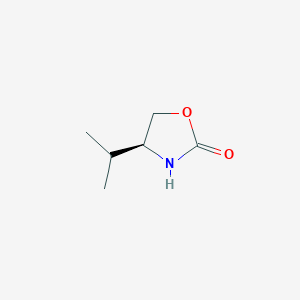

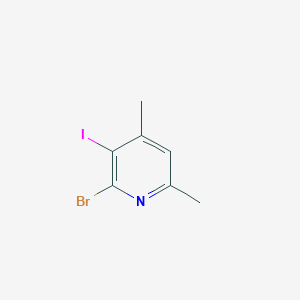

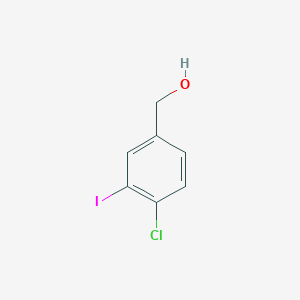

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

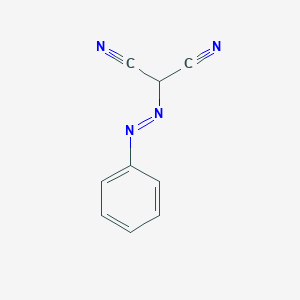

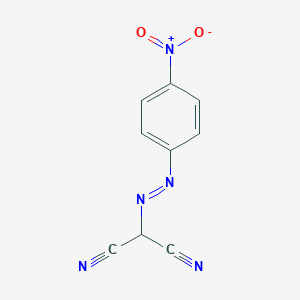

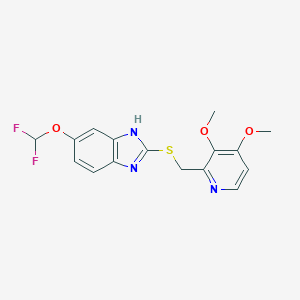

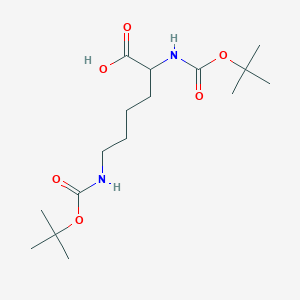

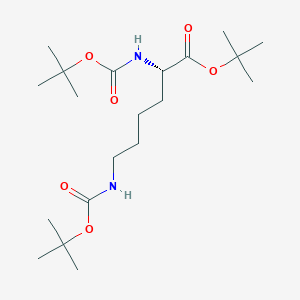

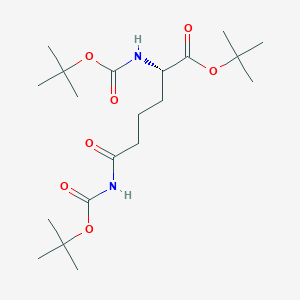

Feasible Synthetic Routes

Q1: What is the significance of the 4-cyanopiperidine scaffold in pharmaceutical research?

A: The this compound scaffold has emerged as a versatile building block in medicinal chemistry. Its presence in various bioactive molecules highlights its potential in drug discovery. For instance, researchers have successfully synthesized a selective allosteric M1 receptor modulator based on a quinolizidinone carboxylic acid scaffold, where 4-cyanopiperidines played a crucial role in enhancing activity []. This modulator holds promise for treating cognitive decline in Alzheimer's disease by targeting the M1 muscarinic receptor and restoring neuronal signaling [].

Q2: How can this compound be used in the synthesis of analgesics?

A: this compound serves as a key intermediate in synthesizing various analgesics, including analogs of pethidine. Researchers have synthesized diastereoisomeric 3-methyl analogues of pethidine and related 4-propionyl derivatives using this compound as a starting material []. These analogs demonstrated significant analgesic potency in the mouse hot-plate test, highlighting the potential of this compound-derived compounds for pain management [].

Q3: What insights have mass spectrometry studies provided about the fragmentation pathways of this compound derivatives?

A: Tandem mass spectrometry studies, coupled with deuterium labeling, have shed light on the fragmentation pathways of ionized this compound derivatives []. These studies revealed that these compounds undergo a series of hydrogen shifts, ultimately leading to the loss of ammonia and the formation of characteristic fragment ions []. Understanding these fragmentation patterns is crucial for identifying and characterizing these compounds in complex mixtures.

Q4: What synthetic strategies are employed for incorporating the this compound moiety into larger molecules?

A: Researchers have successfully incorporated the this compound moiety into larger molecules using various synthetic strategies. One approach involves nucleophilic aromatic substitution (SNAr) reactions to introduce 4-heteroaryl groups at the 4-position of the piperidine ring [, ]. This method provides access to a diverse range of 4-heteroaryl-4-cyanopiperidine derivatives, expanding the chemical space for exploring their biological activities.

Q5: Has this compound been explored for treating neuropathic pain?

A: Yes, this compound derivatives have shown promise in mitigating neuropathic pain. Researchers synthesized a series of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from this compound, targeting neuronal T-type Ca2+ channels []. These compounds exhibited inhibitory effects on T-channel activity in rat dorsal root ganglion neurons and Ca v3.2 channel in human embryonic kidney-293 cells []. Notably, some promising candidates demonstrated analgesic effects in a rat model of neuropathic pain, suggesting their potential as therapeutic agents [].

Q6: Can you elaborate on the development of MBX-2982 and its connection to this compound?

A: MBX-2982, a potential oral treatment for type 2 diabetes developed by Metabolex, targets G protein-coupled receptor 119 []. While the specific synthetic route of MBX-2982 is proprietary, it's plausible that this compound or related derivatives could be involved, considering the prevalence of this scaffold in medicinal chemistry and its use in constructing similar drug-like molecules.

Q7: Are there alternative synthetic routes for this compound derivatives that offer advantages?

A: Yes, researchers constantly seek to optimize synthetic routes for efficiency and cost-effectiveness. For example, a new synthetic route for MBX-2982 was developed, starting from this compound-1-carboxylic tert-butyl ester []. This optimized route achieved a higher overall yield compared to previously reported methods, highlighting the continuous efforts in improving synthetic strategies for this compound-based compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.